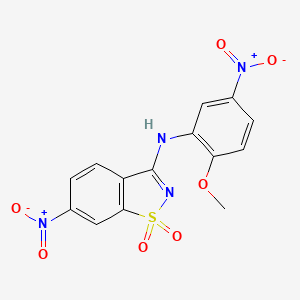![molecular formula C19H26BrN3O3 B11544771 (3E)-3-{[(2-bromo-4-methylphenoxy)acetyl]hydrazono}-N-cyclohexylbutanamide](/img/structure/B11544771.png)
(3E)-3-{[(2-bromo-4-methylphenoxy)acetyl]hydrazono}-N-cyclohexylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-3-{[(2-溴-4-甲基苯氧基)乙酰基]肼基}-N-环己基丁酰胺: 是一种合成的有机化合物,在医药化学和材料科学等领域具有潜在的应用。其独特的结构,包括一个腙键和一个溴化苯氧基,使其成为化学研究和开发的有趣主题。
准备方法
合成路线和反应条件: (3E)-3-{[(2-溴-4-甲基苯氧基)乙酰基]肼基}-N-环己基丁酰胺的合成通常包括以下步骤:
腙键的形成: 此步骤涉及(2-溴-4-甲基苯氧基)乙酸与水合肼反应,形成相应的腙。
酰化: 然后在受控条件下用N-环己基丁酰胺酰化腙,得到最终产物。
工业生产方法: 该化合物的工业生产可能涉及优化上述合成路线以提高产率和纯度。这可能包括使用催化剂、温度控制以及重结晶或色谱等纯化技术。
化学反应分析
反应类型:
氧化: 该化合物可以发生氧化反应,特别是在腙键处,导致形成相应的氧化物。
还原: 腙键的还原可以产生相应的胺衍生物。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠或氢化锂铝等还原剂。
取代: 在碱性条件下可以使用胺或硫醇等亲核试剂。
形成的主要产物:
氧化: 形成氧化物或羟基衍生物。
还原: 形成胺衍生物。
取代: 形成取代的苯氧基衍生物。
科学研究应用
化学:
催化: 该化合物可以用作配位化学中的配体,促进各种催化过程。
材料科学: 其独特的结构使其成为开发具有特定性质的新型材料的候选者。
生物学和医学:
药物开发: 该化合物潜在的生物活性使其成为药物开发的候选者,特别是在抗癌或抗炎剂领域。
生化研究: 它可以用作探针来研究生化途径和相互作用。
工业:
聚合物合成: 该化合物可以用作单体或添加剂,用于合成具有特定性质的聚合物。
作用机制
(3E)-3-{[(2-溴-4-甲基苯氧基)乙酰基]肼基}-N-环己基丁酰胺的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。腙键和溴化苯氧基在其结合亲和力和特异性中起着至关重要的作用。该化合物可能会抑制或激活某些生化途径,从而导致其观察到的效应。
相似化合物的比较
类似化合物:
- (3E)-3-{[(2-氯-4-甲基苯氧基)乙酰基]肼基}-N-环己基丁酰胺
- (3E)-3-{[(2-氟-4-甲基苯氧基)乙酰基]肼基}-N-环己基丁酰胺
比较:
- 独特性: (3E)-3-{[(2-溴-4-甲基苯氧基)乙酰基]肼基}-N-环己基丁酰胺中溴化苯氧基的存在赋予了其独特的反应性和潜在的生物活性,与它的氯和氟类似物相比。
- 反应性: 由于溴原子的吸电子性质,溴化化合物在取代反应中可能表现出不同的反应模式。
- 生物活性: 溴化衍生物可能具有不同的生物活性谱,使其成为药物开发和生化研究的独特候选者。
属性
分子式 |
C19H26BrN3O3 |
|---|---|
分子量 |
424.3 g/mol |
IUPAC 名称 |
(3E)-3-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]-N-cyclohexylbutanamide |
InChI |
InChI=1S/C19H26BrN3O3/c1-13-8-9-17(16(20)10-13)26-12-19(25)23-22-14(2)11-18(24)21-15-6-4-3-5-7-15/h8-10,15H,3-7,11-12H2,1-2H3,(H,21,24)(H,23,25)/b22-14+ |
InChI 键 |
WDYKGOOMWAPYTP-HYARGMPZSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2CCCCC2)Br |
规范 SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)CC(=O)NC2CCCCC2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-4-(5-bromothiophen-2-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11544689.png)

![1-{(E)-[(2-ethylphenyl)imino]methyl}-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11544708.png)
![2-[(3-Methylphenyl)amino]-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene]acetohydrazide](/img/structure/B11544717.png)
![4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11544721.png)
![5-O'-benzyl 3-O'-propan-2-yl 2'-amino-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11544725.png)
![6-[(2E)-2-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-N-methyl-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11544744.png)
![4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11544751.png)
![N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11544760.png)
![2,4-dibromo-6-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11544766.png)
![3-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11544769.png)
![N,N'-bis[(E)-(4-bromo-3-nitrophenyl)methylidene]-3,3'-dimethoxybiphenyl-4,4'-diamine](/img/structure/B11544774.png)
![O-{4-[(3-bromophenyl)carbamoyl]phenyl} diprop-2-en-1-ylcarbamothioate](/img/structure/B11544778.png)

